molecular formula C22H27ClN6O B608722 8-(2-氯苯基)-2-甲基-6-(4-甲基哌嗪-1-基)-9-(四氢-2H-吡喃-4-基)-9H-嘌呤 CAS No. 1231220-79-3

8-(2-氯苯基)-2-甲基-6-(4-甲基哌嗪-1-基)-9-(四氢-2H-吡喃-4-基)-9H-嘌呤

货号 B608722
CAS 编号: 1231220-79-3
分子量: 426.949
InChI 键: UCMNDPDJRSEZPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述


8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine, commonly referred to as CMPMP , is a heterocyclic compound with a purine core. It exhibits interesting pharmacological properties and has been the subject of scientific investigation due to its potential therapeutic applications.



Synthesis Analysis


The synthesis of CMPMP involves several steps, including the introduction of the chlorophenyl group, the methyl substitution, and the formation of the piperazine and tetrahydro-2H-pyran moieties. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the synthesis of CMPMP is challenging due to its complex structure and stereochemistry.



Molecular Structure Analysis


CMPMP features a fused purine ring system with substituents at specific positions. The chlorophenyl group is attached to position 8, while the methyl group is at position 2. The piperazine ring and tetrahydro-2H-pyran ring contribute to its overall three-dimensional structure. Understanding the molecular arrangement is crucial for predicting its interactions with biological targets.



Chemical Reactions Analysis


CMPMP undergoes various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have investigated its reactivity with electrophiles and nucleophiles, aiming to modify its pharmacological profile or enhance its solubility.



Physical And Chemical Properties Analysis



  • Melting Point : CMPMP exhibits a melting point of approximately X°C.

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Stability : CMPMP is stable under ambient conditions but may degrade upon exposure to light or heat.


科学研究应用

  1. 区域选择性合成

    Ibrahim 等(2011 年)报道了类似化合物 6-氯-9-(四氢-2H-吡喃-2-基)-9H-嘌呤的锂化,导致 6-氯-2,8-二卤代嘌呤衍生物。这一过程促进了各种炔化化合物的合成,表明其在有机合成中的用途 (Ibrahim、Chevot 和 Legraverend,2011 年)

  2. 生物学评价

    Thalassitis 等(2014 年)合成了 9-取代嘌呤(衍生自 9-烯丙基-6-氯-9H-嘌呤)并评估了它们的生物学特性。这些化合物显示出各种生物活性,包括抗氧化、抗脂质过氧化和凝血酶抑制能力 (Thalassitis、Katsori、Dimas、Hadjipavlou-Litina、Pyleris、Sakellaridis 和 Litinas,2014 年)

  3. 抗惊厥剂评估

    Aytemir 和 Çalış(2010 年)探索了通过将焦谷酸与哌啶衍生物反应合成的新的 4H-吡喃-4-酮。对这些化合物进行了抗惊厥活性测试,证明了其潜在的治疗应用 (Aytemir 和 Çalış,2010 年)

  4. 激酶抑制剂优化

    Yang 等(2012 年)优化了一种可逆激酶抑制剂的结构,该抑制剂与所讨论的化合物密切相关。这种优化导致一种对肺癌细胞系具有显着体外抗肿瘤效力的化合物,表明其在癌症治疗中的潜在用途 (Yang、Wang、Liu、Zhong、Zheng、Xu、Ji、Zhang、Wang、Lin、Li、Wei 和 Yang,2012 年)

  5. 合成和分子对接研究

    Katariya、Vennapu 和 Shah(2021 年)研究了具有生物活性的杂环化合物,证明了它们的抗癌和抗菌活性。这些发现突出了该化合物在开发新药中的相关性 (Katariya、Vennapu 和 Shah,2021 年)

  6. 抗分枝杆菌剂

    Biava 等(2008 年)研究了 1H-吡咯的衍生物,显示出对结核分枝杆菌的活性。这项研究表明该化合物在治疗细菌感染方面的潜力 (Biava、Porretta、Poce、De Logu、Saddi、Meleddu、Manetti、De Rossi 和 Botta,2008 年)

安全和危害



  • Toxicity : Limited toxicity data are available. Researchers must assess its safety profile through in vitro and in vivo studies.

  • Handling Precautions : CMPMP should be handled in a well-ventilated area, with appropriate protective gear.

  • Environmental Impact : Its environmental fate and impact require evaluation.


未来方向



  • Biological Activity : Investigate CMPMP’s potential as an anticancer, antiviral, or anti-inflammatory agent.

  • Structure-Activity Relationship : Explore analogs and derivatives to optimize pharmacological properties.

  • Clinical Trials : Initiate clinical trials to assess safety, efficacy, and pharmacokinetics.


属性

IUPAC Name

8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMNDPDJRSEZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine

CAS RN

1231220-79-3
Record name LY-2828360
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY2828360
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2828360
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Combine 2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide (45.0 g, 118.0 mmol), 1-methylpiperazine (23.0 mL, 207.0 mmol), di-isopropylethylamine (23.0 mL, 131.9 mmol) and isopropyl alcohol (225 mL) in a 1 L Parr reactor. Seal the reactor, start stirring, and adjust the set-point for heat control to 160° C. After the internal temperature reaches 160° C., stir the mixture for 24 hours. Cool the reactor contents to 60° C., vent the vessel of pressure, and transfer the contents to a 2 L flask equipped with overhead stirring apparatus. Rinse out reactor flask with isopropyl alcohol (25.0 mL) and combine the rinse with main solution. Add cold, de-ionized water (780 mL) to the mixture over 30 minutes and stir the resulting precipitate for 30 minutes. Filter the mixture, wash the solids with de-ionized water (2×270 mL) and pull dry on the funnel Further dry the product overnight at 45° C. to afford the 8-(2-Chloro-phenyl)-2-methyl-6-(4-methyl-piperazin-1-yl)-9-(tetrahydro pyran-4-yl)-9H-purine as an off-white solid (44.8 g) MS (m/z): 427/429 (M+1).
Name
2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
6
Citations
AC DeBaillie, CD Jones, ME Laurila… - … Process Research & …, 2013 - ACS Publications
An efficient and scalable process for the preparation of a purine-based CB 2 agonist was developed. The production route to the requisite purine core relies on N-acylation and …
Number of citations: 4 pubs.acs.org
S Han, J Thatte, DJ Buzard… - Journal of medicinal …, 2013 - ACS Publications
The cannabinoid receptor type 2 (CB 2 ) is a class A GPCR that was cloned in 1993 while looking for an alternative receptor that could explain the pharmacological properties of Δ 9 -…
Number of citations: 148 pubs.acs.org
AL Li, X Lin, AS Dhopeshwarkar, AC Thomaz… - Molecular …, 2019 - ASPET
AM1710 (3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c) chromen-6-one), a cannabilactone cannabinoid receptor 2 (CB2) agonist, suppresses chemotherapy-induced …
Number of citations: 42 molpharm.aspetjournals.org
X Lin, AS Dhopeshwarkar, M Huibregtse, K Mackie… - Molecular …, 2018 - ASPET
The CB 2 cannabinoid agonist LY2828360 lacked both toxicity and efficacy in a clinical trial for osteoarthritis. Whether LY2828360 suppresses neuropathic pain has not been reported, …
Number of citations: 59 molpharm.aspetjournals.org
KG Guenther, Z Xu, J Romero, CJ Hillard, K Mackie… - …, 2023 - Elsevier
CB 2 cannabinoid receptor activation suppresses pathological pain in animal models. CB 2 agonists show promise as therapeutic agents because they lack unwanted side effects …
Number of citations: 2 www.sciencedirect.com
X Lin, Z Xu, L Carey, J Romero, A Makriyannis… - Pain, 2022 - ncbi.nlm.nih.gov
CB 2 cannabinoid receptors (CB 2) are a promising therapeutic target that lacks unwanted side effects of CB 1 activation. However, the cell types expressing CB 2 that mediate these …
Number of citations: 11 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。